

3-Pyridin-4-ylaniline CAS number 40034-44-4 information

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Compound of Interest

Compound Name: 3-Pyridin-4-ylaniline

Cat. No.: B154018

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An In-Depth Technical Guide to **3-Pyridin-4-ylaniline** (CAS 40034-44-4): A Privileged Scaffold for Modern Drug Discovery

Introduction

3-Pyridin-4-ylaniline, identified by CAS Number 40034-44-4, is a biaryl amine compound that has emerged as a molecule of significant interest within the field of medicinal chemistry. While not typically an active pharmaceutical ingredient itself, it serves as a crucial, high-value synthetic intermediate and a foundational scaffold for the development of novel therapeutic agents. Its structure, which marries a pyridine ring with an aniline moiety, is frequently found in molecules designed to interact with critical biological targets, most notably protein kinases.[\[1\]](#) [\[2\]](#)

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **3-Pyridin-4-ylaniline**, covering its fundamental chemical properties, its strategic importance in drug design, detailed synthetic protocols, and essential safety information. The insights herein are synthesized to empower research teams to effectively leverage this versatile building block in their discovery pipelines.

Chemical Identity and Physicochemical Properties

The unique arrangement of the pyridine and aniline rings confers specific properties that are highly advantageous for drug design. The pyridine nitrogen introduces a key hydrogen bond acceptor site, while the aniline amine group offers a readily modifiable synthetic handle.

Caption: Chemical structure of **3-Pyridin-4-ylaniline**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	40034-44-4	[3]
IUPAC Name	3-pyridin-4-ylaniline	[4]
Molecular Formula	C ₁₁ H ₁₀ N ₂	[3]
Molecular Weight	170.21 g/mol	[4]
Form	Solid	
InChI Key	BDSBSHZVSVKIHM- UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC(=CC(=C1)N)C2=CC=NC=C2	[4]
Synonyms	4-(3-Aminophenyl)pyridine, 3-(4-Pyridinyl)benzenamine	[5][6]

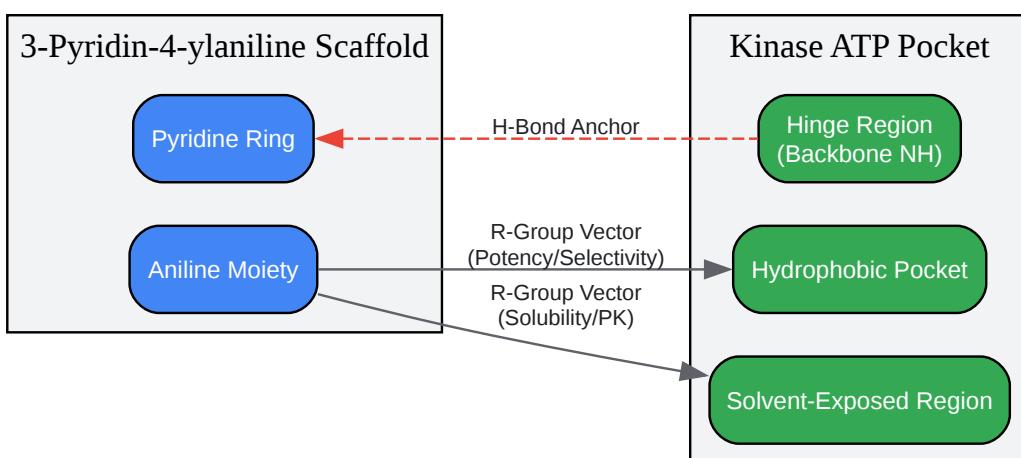
Strategic Importance in Medicinal Chemistry: The Privileged Scaffold

The 4-(pyridin-4-yl)aniline core is recognized in medicinal chemistry as a "privileged scaffold". [1][2] This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity. Its utility is most pronounced in the design of protein kinase inhibitors, a critical class of drugs for oncology and inflammatory diseases.

The strategic value of this scaffold can be attributed to two primary features:

- Kinase Hinge Binding: The nitrogen atom of the pyridine ring serves as an ideal hydrogen bond acceptor. This allows it to form a crucial interaction with the "hinge region" of the ATP-binding pocket of many kinases, which is a common anchoring point for inhibitors.[1]

- Vector for SAR Exploration: The aniline portion of the molecule provides a chemically accessible point for modification. The amine group can be readily acylated, alkylated, or used in further coupling reactions. This allows medicinal chemists to systematically append different chemical groups to explore the structure-activity relationship (SAR), thereby optimizing a compound's potency, selectivity against other kinases, and pharmacokinetic properties (ADME).



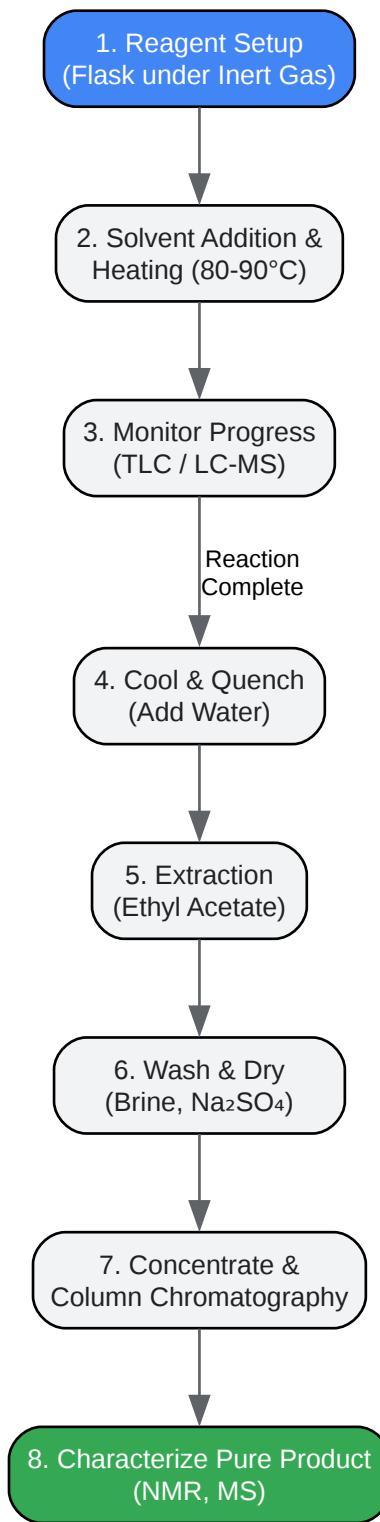
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Caption: Scaffold interaction with a generic kinase active site.

Synthesis and Manufacturing

The most reliable and widely employed method for synthesizing **3-Pyridin-4-ylaniline** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.^{[7][8]} Its popularity stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials.

The core transformation involves coupling a pyridine-containing electrophile (e.g., 4-bromopyridine) with an aniline-containing nucleophile (e.g., 3-aminophenylboronic acid).

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